![molecular formula C14H21BO4S B6148653 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1383968-45-3](/img/no-structure.png)

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

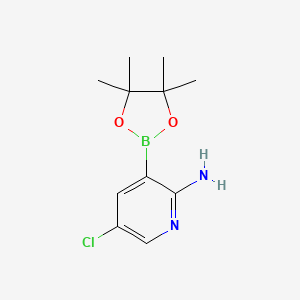

The compound “2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C14H21BO4S . It is related to [4-(methanesulfonylmethyl)phenyl]methanamine and [2-(methanesulfonylmethyl)phenyl]methanamine hydrochloride , which are compounds with similar methanesulfonylmethylphenyl groups.

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 sulfone .Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.2 g/mol . It is related to [4-(methanesulfonylmethyl)phenyl]methanamine, which is a powder stored at 4°C .Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 8 (MAPK8) . MAPK8 is a crucial component of the MAP kinase signal transduction pathway, which plays a significant role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It is known that the compound interacts with its target, mapk8, and potentially inhibits its activity . This interaction could lead to changes in the signal transduction pathway, affecting the cellular processes controlled by this pathway.

Biochemical Pathways

The compound’s interaction with MAPK8 affects the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression and affecting cellular processes such as growth, differentiation, and apoptosis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The result of the compound’s action would depend on its interaction with MAPK8 and the subsequent effects on the MAP kinase signal transduction pathway . By potentially inhibiting MAPK8, the compound could affect various cellular processes controlled by this pathway, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Advantages and Limitations for Lab Experiments

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. It has a low solubility in water, which can make it difficult to use in aqueous solutions. In addition, it can be toxic and can cause skin irritation if not handled properly.

Future Directions

There are many future directions for research involving 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These include further research into its biochemical and physiological effects, its use as a catalyst in organic synthesis reactions, and its use in the synthesis of polymers and other materials. In addition, further research could be done on its use in the study of the structure and function of proteins, and its potential applications in drug development and medical treatments. Finally, further research could be done on its potential applications in the fields of nanotechnology and materials science.

Synthesis Methods

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a variety of methods, including the reaction of boron trifluoride with a sulfonate ester, the reaction of a sulfonate ester with boron tribromide, and the reaction of a sulfonate ester with boron trichloride. The most common method is the reaction of boron trifluoride with a sulfonate ester. This reaction occurs in the presence of a base such as potassium carbonate or sodium bicarbonate. The reaction produces a boron-containing product, which is then purified by distillation or recrystallization.

Scientific Research Applications

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research applications. It is used as a catalyst in various organic synthesis reactions, such as condensation, addition, and substitution reactions. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. This compound is also used in the synthesis of polymers, in the study of the properties of materials, and in the study of the structure and function of proteins.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 4-(methanesulfonylmethyl)phenylboronic acid with 2,2,4,4-tetramethyl-1,3-dioxolane-5-carboxylic acid chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-(methanesulfonylmethyl)phenylboronic acid", "2,2,4,4-tetramethyl-1,3-dioxolane-5-carboxylic acid chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 4-(methanesulfonylmethyl)phenylboronic acid (1.0 equiv) and triethylamine (2.0 equiv) in dry THF.", "Step 2: Add 2,2,4,4-tetramethyl-1,3-dioxolane-5-carboxylic acid chloride (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain the desired product as a white solid." ] } | |

CAS RN |

1383968-45-3 |

Molecular Formula |

C14H21BO4S |

Molecular Weight |

296.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.